molecular formula C18H30O2 B15064299 Cis-3-hydroxy-2-nonyl-3a,4,5,6,7,7a-hexahydro-1H-inden-1-one

Cis-3-hydroxy-2-nonyl-3a,4,5,6,7,7a-hexahydro-1H-inden-1-one

Cat. No.: B15064299
M. Wt: 278.4 g/mol
InChI Key: WBXOMRRYQRUZHJ-LSDHHAIUSA-N
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Description

Cis-3-hydroxy-2-nonyl-3a,4,5,6,7,7a-hexahydro-1H-inden-1-one: is a complex organic compound characterized by its unique structure, which includes a hydroxyl group, a nonyl chain, and a hexahydroindenone core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-3-hydroxy-2-nonyl-3a,4,5,6,7,7a-hexahydro-1H-inden-1-one typically involves multi-step organic reactions. One common method includes the cyclization of a suitable precursor, followed by the introduction of the hydroxyl group and the nonyl chain. Specific reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. This includes the use of continuous flow reactors, which allow for precise control over reaction conditions and scalability. The process may also involve purification steps such as distillation, crystallization, and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: Cis-3-hydroxy-2-nonyl-3a,4,5,6,7,7a-hexahydro-1H-inden-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group or to alter the nonyl chain.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or amines.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone, while reduction could produce a fully saturated hydrocarbon.

Scientific Research Applications

Cis-3-hydroxy-2-nonyl-3a,4,5,6,7,7a-hexahydro-1H-inden-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.

    Biology: The compound may be studied for its potential biological activity, including its effects on cellular processes and its potential as a drug candidate.

    Medicine: Research may explore its potential therapeutic applications, such as anti-inflammatory or antimicrobial properties.

    Industry: It can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of cis-3-hydroxy-2-nonyl-3a,4,5,6,7,7a-hexahydro-1H-inden-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s effects are mediated through its ability to bind to these targets and modulate their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

  • Cis-3-hydroxy-2-nonylcyclopent-2-enone
  • Cis-3-hydroxy-2-nonyl-3a,4,5,6,7,7a-hexahydroinden-1-one

Comparison: Cis-3-hydroxy-2-nonyl-3a,4,5,6,7,7a-hexahydro-1H-inden-1-one is unique due to its specific structural features, such as the presence of both a hydroxyl group and a nonyl chain attached to a hexahydroindenone core. This combination of functional groups and structural elements gives it distinct chemical and physical properties compared to similar compounds. For example, its reactivity and potential biological activity may differ significantly from those of related compounds, making it a valuable subject of study in various scientific fields.

Properties

Molecular Formula

C18H30O2

Molecular Weight

278.4 g/mol

IUPAC Name

(3aS,7aR)-3-hydroxy-2-nonyl-3a,4,5,6,7,7a-hexahydroinden-1-one

InChI

InChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-13-16-17(19)14-11-9-10-12-15(14)18(16)20/h14-15,19H,2-13H2,1H3/t14-,15+/m0/s1

InChI Key

WBXOMRRYQRUZHJ-LSDHHAIUSA-N

Isomeric SMILES

CCCCCCCCCC1=C([C@H]2CCCC[C@H]2C1=O)O

Canonical SMILES

CCCCCCCCCC1=C(C2CCCCC2C1=O)O

Origin of Product

United States

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